Transporter Release Selectivity: PAL-287 vs. d-Amphetamine and d-Methamphetamine
PAL-287 exhibits a balanced dual DA/5-HT release profile, in stark contrast to the highly DA/NE-selective classical stimulants. Its low DA/5-HT EC50 ratio of 0.27 is the mechanistic basis for its attenuated abuse liability relative to d-amphetamine (ratio > 1000) or d-methamphetamine (ratio > 100) [1]. This balanced activity ensures that the increase in extracellular serotonin dampens the dopaminergically mediated reinforcing and psychomotor-activating effects [2].
| Evidence Dimension | DA/5-HT Release Potency Ratio (EC50 ratio derived from rat brain synaptosomes) |
|---|---|
| Target Compound Data | DA/5-HT Ratio: 0.27 (DA EC50 12.6 ± 0.4 nM; 5-HT EC50 3.4 ± 0.2 nM) |
| Comparator Or Baseline | d-Amphetamine: DA/5-HT ratio > 1000 (DA EC50 5.8–24.8 nM; 5-HT EC50 698–1765 nM); d-Methamphetamine: DA/5-HT ratio > 100 (DA EC50 8.5–40.4 nM; 5-HT EC50 736–1292 nM) |
| Quantified Difference | PAL-287's balanced ratio (0.27) is approximately 3,700-fold more serotonergic relative to its dopaminergic potency compared to d-amphetamine, and approximately 370-fold more balanced compared to d-methamphetamine |
| Conditions | Rat brain synaptosomes, [3H]neurotransmitter efflux assays, n=3 performed in triplicate |
Why This Matters
The DA/5-HT ratio is a critical determinant of the behavioral and neurotoxic profile; a balanced profile directly correlates with the compound's inability to act as a significant reinforcer while retaining anti-cocaine efficacy.
- [1] Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., Lupica, C. R., Sitte, H. H., & Schindler, C. W. (2013). Table 4. Dopamine (DA) and serotonin (5-HT) releasing effects for compounds that vary in 5-HT releasing potency as determined in rat brain synaptosomes. PMC. The Journal of Pharmacology and Experimental Therapeutics, 313(3). Data extracted from PMC4297708. View Source
- [2] Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions. AAPS Journal, 9(1), E1–E10. View Source
